

Application Notes and Protocols for 6-ROX NHS Ester Conjugation to Proteins

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Compound of Interest

Compound Name: *6-ROX hydrochloride*

Cat. No.: *B12391937*

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Introduction

6-Carboxy-X-rhodamine (6-ROX) is a bright, photostable orange-red fluorophore widely used for labeling proteins, antibodies, and other biomolecules.^[1] Its N-hydroxysuccinimide (NHS) ester derivative provides a convenient and efficient method for covalently attaching the dye to primary amino groups (-NH₂) on proteins, such as the side chain of lysine residues, forming a stable amide bond.^{[1][2][3]} This document provides detailed protocols for the conjugation of 6-ROX NHS ester to proteins, purification of the conjugate, and determination of the degree of labeling (DOL).

Quantitative Data Summary

The following table summarizes the key quantitative data for 6-ROX and its use in protein conjugation.

Parameter	Value	Reference
6-ROX NHS Ester Properties		
Molecular Weight	631.7 g/mol	[1]
Excitation Maximum (λ_{exc})	~570-584 nm	[1] [4] [5]
Emission Maximum (λ_{em})	~591-599 nm	[1] [4] [5]
Molar Extinction Coefficient (ϵ_{dye})	$> 82,000 \text{ M}^{-1}\text{cm}^{-1}$	[1] [5]
Recommended Reaction Conditions		
Reaction pH	8.2 - 8.5	[6]
Molar Ratio (Dye:Protein)	5:1 to 15:1	[2] [7]
Incubation Time	1 hour	[2] [7]
Incubation Temperature	Room Temperature	[2] [7]
Degree of Labeling (DOL) Calculation		
Correction Factor (CF_{280})	Varies by manufacturer, typically ~0.1-0.34	[4] [8]

Experimental Protocols

Protocol 1: 6-ROX NHS Ester Conjugation to Proteins

This protocol outlines the steps for labeling a protein with 6-ROX NHS ester.

1. Materials and Reagents:

- Protein of interest (2-10 mg/mL in an amine-free buffer)
- 6-ROX NHS ester
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[\[7\]](#)

- Reaction Buffer: 100 mM sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5.[6] (Note: Buffers containing primary amines like Tris or glycine are not suitable for the labeling reaction and must be exchanged beforehand.[2][6])
- Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5[7]
- Purification column (e.g., Sephadex G-25 desalting column)[4]
- Reaction tubes
- Shaker/rocker

2. Procedure:

- Prepare the Protein Solution:
 - Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL.[6] The optimal protein concentration is around 10 mg/mL.[6]
 - If necessary, exchange the buffer using dialysis or a desalting column.
 - Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer.[6]
- Prepare the 6-ROX NHS Ester Stock Solution:
 - Allow the vial of 6-ROX NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[2]
 - Dissolve the 6-ROX NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[4][7] This solution should be prepared fresh.[2]
- Perform the Labeling Reaction:
 - Add the 6-ROX NHS ester stock solution to the protein solution at a molar ratio of 5-10 moles of dye per mole of protein.[7] This ratio may need to be optimized depending on the protein and desired DOL.[2]
 - Gently mix the reaction mixture immediately.

- Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.[4][7]
- Quench the Reaction (Optional):
 - To stop the reaction, you can add a quenching buffer, such as Tris-HCl, to a final concentration of 10-50 mM.[7]
 - Incubate for an additional 10-15 minutes at room temperature.[7]
- Purify the Labeled Protein:
 - Separate the 6-ROX labeled protein from the unreacted free dye using a desalting spin column, gel filtration (e.g., Sephadex G-25), or dialysis.[4][7][8]
 - Collect the fractions containing the labeled protein. Successful labeling will be indicated by a visible orange-red color co-eluting with the protein.
- Storage of the Conjugate:
 - Store the purified labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[7] It is recommended to divide the solution into small aliquots to avoid repeated freeze-thaw cycles.[4]

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is the average number of fluorophore molecules conjugated to each protein molecule. [9]

1. Materials:

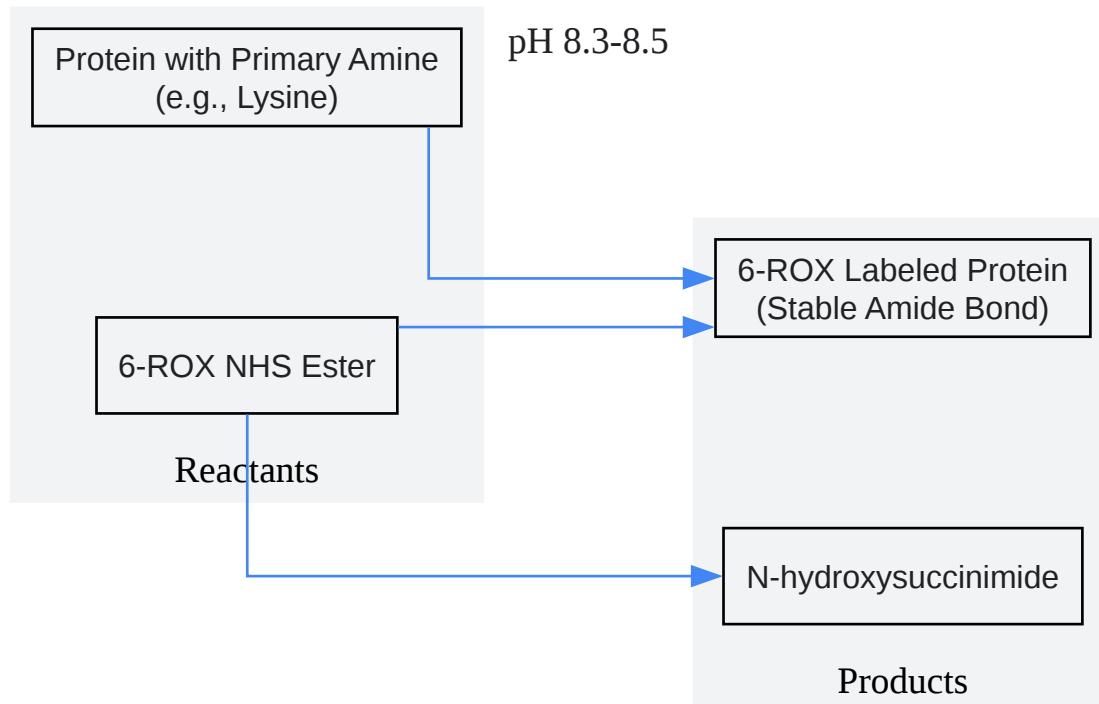
- Purified 6-ROX labeled protein
- Spectrophotometer
- Quartz cuvettes

2. Procedure:

- Measure Absorbance:
 - Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and at the absorbance maximum of 6-ROX (~578 nm, A_{max}).[\[1\]](#)[\[10\]](#)
 - If the absorbance is greater than 2.0, dilute the sample with buffer and re-measure, keeping track of the dilution factor.[\[8\]](#)[\[9\]](#)
- Calculate the Degree of Labeling (DOL):
 - The concentration of the protein is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:[\[8\]](#)[\[10\]](#) Protein Concentration (M) = $[A_{280} - (A_{\text{max}} \times CF_{280})] / \epsilon_{\text{protein}}$
 - A_{280} : Absorbance of the conjugate at 280 nm.
 - A_{max} : Absorbance of the conjugate at the λ_{max} of 6-ROX.
 - CF_{280} : Correction factor (A_{280} / A_{max}) for the free dye.
 - $\epsilon_{\text{protein}}$: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, $\epsilon \approx 210,000 \text{ M}^{-1}\text{cm}^{-1}$ [\[9\]](#)).
 - The concentration of the conjugated dye is calculated as: Dye Concentration (M) = $A_{\text{max}} / \epsilon_{\text{dye}}$
 - ϵ_{dye} : Molar extinction coefficient of 6-ROX at its λ_{max} ($>82,000 \text{ M}^{-1}\text{cm}^{-1}$).
 - The Degree of Labeling (DOL) is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)
 - An optimal DOL for antibodies is typically between 2 and 10.[\[9\]](#)[\[11\]](#) High DOL values can lead to fluorescence quenching and protein precipitation.[\[9\]](#)[\[12\]](#)

Visualizations

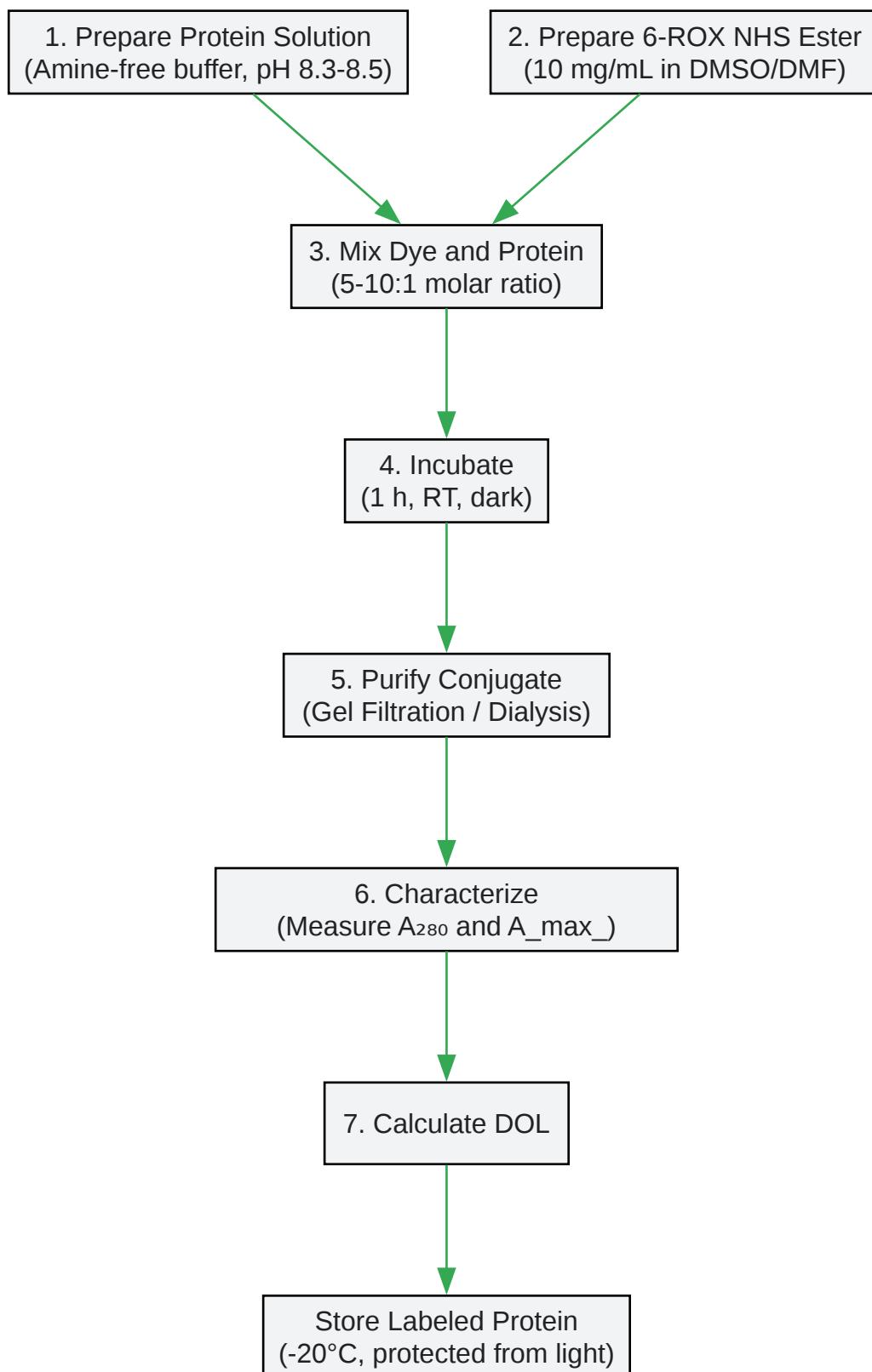
Chemical Reaction Pathway



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Caption: Chemical reaction of 6-ROX NHS ester with a primary amine on a protein.

Experimental Workflow

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Caption: Workflow for 6-ROX NHS ester protein conjugation and characterization.

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